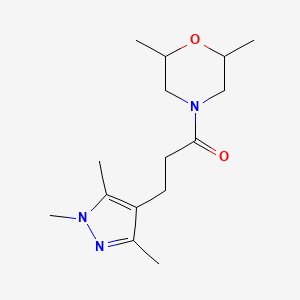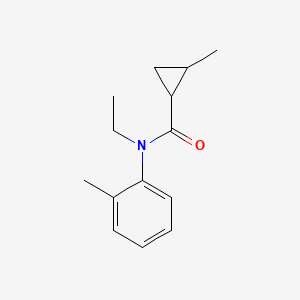
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. SNC80 has been extensively studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide binds selectively to the delta opioid receptor, which is primarily found in the peripheral and central nervous system. Activation of the delta opioid receptor results in the inhibition of pain transmission and the release of endogenous opioids, such as enkephalins and endorphins. N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has also been shown to have antidepressant effects, possibly due to its ability to modulate the release of dopamine and serotonin.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been shown to have antidepressant effects in animal models of depression. However, further studies are needed to determine the safety and efficacy of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide is its high selectivity for the delta opioid receptor, which allows for targeted activation of this receptor without affecting other opioid receptors. This can lead to reduced side effects and addiction potential compared to other opioids. However, N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has limited solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
Future research on N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide could focus on its potential use in the treatment of chronic pain, addiction, and depression. Studies could also investigate the safety and efficacy of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in humans, as well as the development of new analogs with improved pharmacokinetic properties. Additionally, studies could investigate the potential use of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in combination with other drugs, such as non-opioid analgesics or antidepressants.
Synthesemethoden
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-ethyl-2-methylcyclopropanecarboxamide with 2-methylphenylmagnesium bromide, followed by a reduction step to yield the final product. Other methods involve the use of palladium-catalyzed coupling reactions and asymmetric hydrogenation.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been extensively studied for its potential use in pain management, addiction treatment, and as an antidepressant. Studies have shown that N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has a higher affinity for the delta opioid receptor than other opioids, such as morphine and fentanyl. This makes it a promising candidate for the development of new analgesics with reduced side effects and addiction potential.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15(14(16)12-9-11(12)3)13-8-6-5-7-10(13)2/h5-8,11-12H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXMEZIIJPPMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

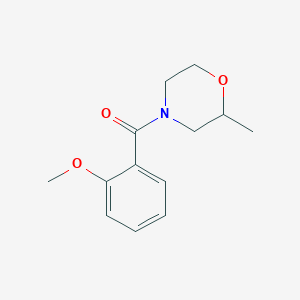
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
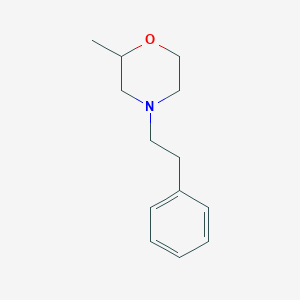
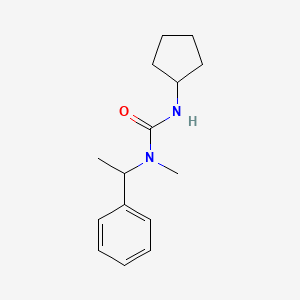
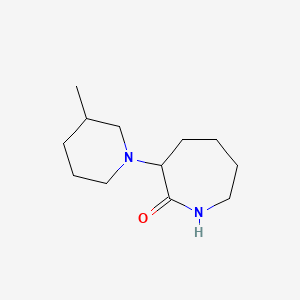
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
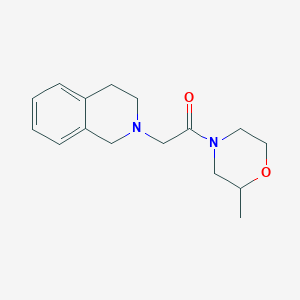
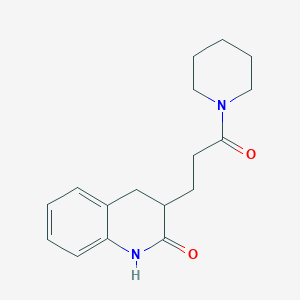
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
